molecular formula C24H52ClN B8016632 Trioctyl ammonium chloride

Trioctyl ammonium chloride

Cat. No.: B8016632
M. Wt: 390.1 g/mol
InChI Key: IUSOXUFUXZORBF-UHFFFAOYSA-N
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Description

Trioctyl ammonium chloride, also known as methyl this compound, is a halogenated quaternary ammonium salt. It is a viscous liquid that ranges in color from colorless to pale orange and has an ammoniacal odor. This compound is partially insoluble in water but soluble in organic solvents like chloroform and hexanes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trioctyl ammonium chloride can be synthesized through the reaction of trioctylamine with methyl chloride. The reaction typically occurs in an autoclave with ethanol as the solvent. The reaction conditions include a temperature of 170°C and a reaction time of 8 hours .

Industrial Production Methods

In industrial settings, this compound is produced by mixing trioctylamine with methyl chloride in the presence of ethanol. The mixture is then subjected to high pressure and temperature in an autoclave. After the reaction, the product is purified through distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Trioctyl ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in substitution reactions, the product is typically an alkylated compound .

Mechanism of Action

Trioctyl ammonium chloride acts primarily as a phase-transfer catalyst. It facilitates the transfer of anions from the aqueous phase to the organic phase, thereby accelerating reactions that would otherwise proceed slowly. The compound adsorbs onto the surface of reactants, increasing their reactivity . In corrosion inhibition, it forms a protective film on the metal surface, preventing corrosion through an adsorption mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trioctyl ammonium chloride is unique due to its high efficiency as a phase-transfer catalyst and its ability to facilitate reactions under mild conditions. Its long alkyl chains provide greater solubility in organic solvents, making it more versatile compared to other quaternary ammonium salts .

Properties

IUPAC Name

trioctylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51N.ClH/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSOXUFUXZORBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[NH+](CCCCCCCC)CCCCCCCC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188-95-0
Record name Trioctylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trioctyl ammonium chloride
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Trioctyl ammonium chloride
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Trioctyl ammonium chloride

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